

A Cross-Species Examination of Tegoprazan Pharmacokinetics: A Comparative Guide

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Compound of Interest

Compound Name: Tegoprazan

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of **Tegoprazan**, a novel potassium-competitive acid blocker (P-CAB), across various species, including humans. The data presented herein, supported by detailed experimental methodologies, offers valuable insights for researchers and professionals involved in drug development and translational science.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **Tegoprazan** in humans, dogs, and rats. These values highlight the species-specific differences in the absorption, distribution, metabolism, and excretion of the drug.

Table 1: Pharmacokinetic Parameters of **Tegoprazan** in Humans (Single Oral Dose)

| Dose | Cmax (µg/L) | Tmax (h) | AUC (µg*h/L) | T½ (h) | Reference |
|--------|------------------|----------|-------------------|-------------|---------------------|
| 50 mg | 634 | 0.5 | - | 4.33 | [1] |
| 100 mg | 1415.92 ± 326.78 | 0.71 | 5502.99 ± 1070.62 | 3.65 - 5.39 | [2] |

Table 2: Pharmacokinetic Parameters of **Tegoprazan** in Dogs (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC _{0-∞} (ng·hr/mL) | T _{1/2} (h) |
|--------------|--------------|----------|-------------------------------|----------------------|
| 3 | 2,490 | - | 12,731 | 3.3 - 3.5 |

Table 3: Pharmacokinetic Parameters of **Tegoprazan** in Rats (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC | T _{1/2} (h) |
|--------------|--------------------|--------------------|--------------------|----------------------|
| 30 | Data not available | Data not available | Data not available | Data not available |

Pharmacokinetic data for rats following a single 30 mg/kg oral dose is referenced in a study developing a bioanalytical method, however, the specific parameter values were not provided in the abstract.[\[3\]](#)

Experimental Protocols

A summary of the methodologies employed in the cited pharmacokinetic studies is provided below.

Human Studies

- Study Design: Randomized, single oral dose, two-treatment, two-period, two-sequence crossover studies are common.[\[2\]](#)
- Subjects: Healthy male subjects are typically recruited.[\[1\]](#)[\[2\]](#)
- Dosing: Single oral doses of 50 mg and 100 mg have been investigated.[\[1\]](#)[\[2\]](#)
- Sample Collection: Blood samples are collected at various time points post-dose to characterize the plasma concentration-time profile.[\[2\]](#)
- Analytical Method: Plasma concentrations of **Tegoprazan** and its major metabolite, M1, are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[\[2\]](#)

Dog Studies

- Dosing: Oral single administrations of **Tegoprazan** have been evaluated in dogs.
- Sample Analysis: A validated bioanalytical LC-MS/MS method for the simultaneous quantification of **Tegoprazan** and its major metabolite (M1) in dog plasma has been established.[4] The method utilizes protein precipitation for sample preparation.[4] The calibration curves were linear over specific concentration ranges for both **Tegoprazan** and M1.[4]

Rat Studies

- Analytical Method: An ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method has been developed and validated for the determination of **Tegoprazan** in rat plasma.[3] The method employs protein precipitation for sample preparation and uses electrospray ionization in the positive and multiple reaction monitoring modes.[3]

Metabolic Pathways and Interspecies Differences

Tegoprazan is primarily metabolized in the liver. The major metabolic pathways include demethylation, oxidation, glucuronidation, and sulfation.[1]

Cytochrome P450 (CYP) Involvement

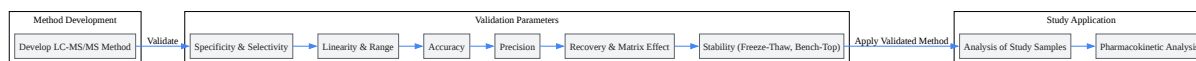
In humans, **Tegoprazan** is mainly metabolized by cytochrome P450 3A4 (CYP3A4).[5] This is a critical consideration for potential drug-drug interactions.

Major Metabolite: M1

The N-demethylation of **Tegoprazan** produces its major metabolite, M1.[1][2] In human plasma, **Tegoprazan** and M1 are the most abundant drug-related compounds.[1]

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method used to quantify **Tegoprazan** in plasma samples, a crucial step in any pharmacokinetic study.

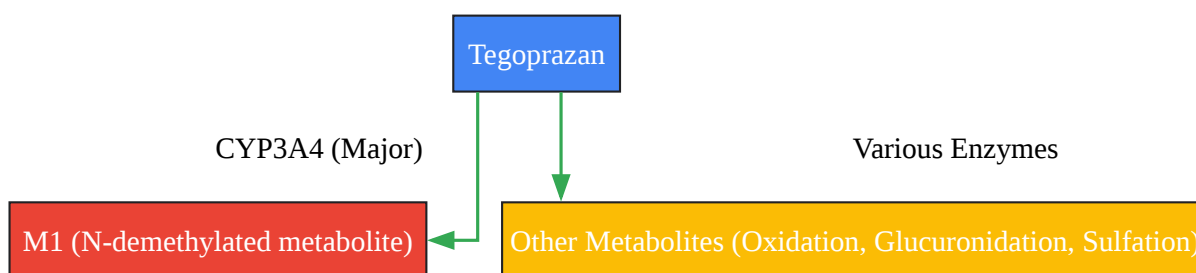


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Bioanalytical method validation workflow.

Metabolic Pathway of Tegoprazan

The diagram below outlines the primary metabolic transformation of **Tegoprazan**.



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Primary metabolic pathway of **Tegoprazan**.

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